molecular formula C12H12BrNO3 B14092276 Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

Cat. No.: B14092276
M. Wt: 298.13 g/mol
InChI Key: YVMZDQZHANTHFG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs large-scale batch or continuous flow reactors. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. The use of environmentally friendly catalysts and solvents is becoming increasingly popular in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and carboxylate ester functionality contribute to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 6-bromo-2-propyl-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C12H12BrNO3/c1-3-4-10-14-11-8(12(15)16-2)5-7(13)6-9(11)17-10/h5-6H,3-4H2,1-2H3

InChI Key

YVMZDQZHANTHFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2O1)Br)C(=O)OC

Origin of Product

United States

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